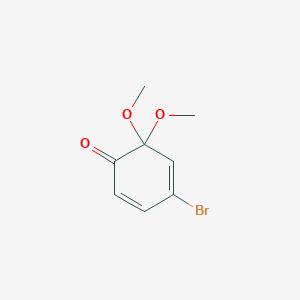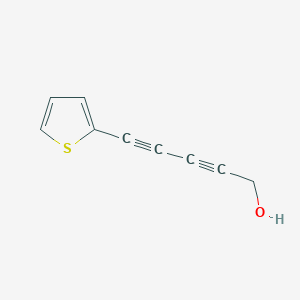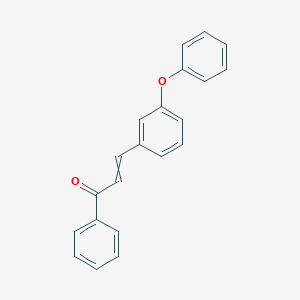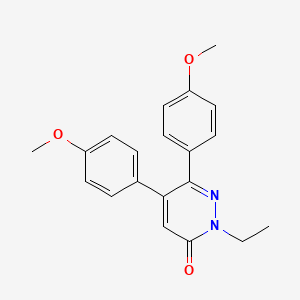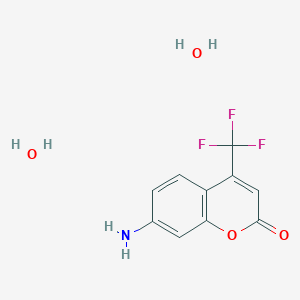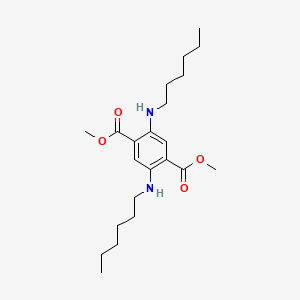
Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)- is a chemical compound with the molecular formula C12H17OF3Si. It is known for its unique structural properties, which include a trifluoromethyl group and a phenylethoxy group attached to a silicon atom. This compound is utilized in various scientific and industrial applications due to its reactivity and stability .
Métodos De Preparación
The synthesis of Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)- typically involves the reaction of trimethylsilyl chloride with 2,2,2-trifluoro-1-methyl-1-phenylethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced under specific conditions to yield different silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)- is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor in the synthesis of various organosilicon compounds.
Biology: It is used in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)- involves its ability to form stable bonds with various substrates. The trifluoromethyl group enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The phenylethoxy group provides additional stability and can interact with different molecular targets, facilitating its use in diverse applications .
Comparación Con Compuestos Similares
Similar compounds to Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)- include:
Trimethyl(trifluoromethyl)silane: Used as a trifluoromethylating agent in organic synthesis.
Trimethyl(phenylethoxy)silane: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
Trimethyl(2,2,2-trifluoroethoxy)silane: Similar structure but without the phenyl group, affecting its stability and reactivity. The uniqueness of Silane, trimethyl(2,2,2-trifluoro-1-methyl-1-phenylethoxy)- lies in its combination of trifluoromethyl and phenylethoxy groups, which confer distinct chemical properties and a wide range of applications
Propiedades
Número CAS |
228123-22-6 |
|---|---|
Fórmula molecular |
C12H17F3OSi |
Peso molecular |
262.34 g/mol |
Nombre IUPAC |
trimethyl-(1,1,1-trifluoro-2-phenylpropan-2-yl)oxysilane |
InChI |
InChI=1S/C12H17F3OSi/c1-11(12(13,14)15,16-17(2,3)4)10-8-6-5-7-9-10/h5-9H,1-4H3 |
Clave InChI |
DQLZYLBEPDXZMI-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)(C(F)(F)F)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B14256753.png)
![1-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B14256760.png)
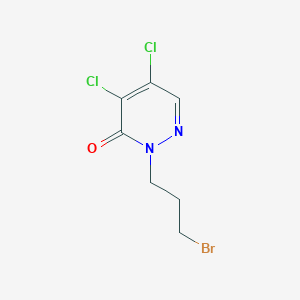

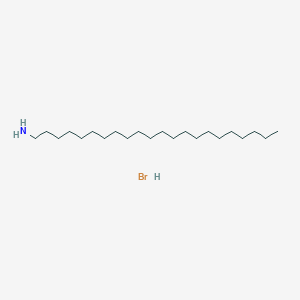
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B14256780.png)
